methyl 4-bromo-5-oxohexanoate
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Overview
Description
Methyl 4-bromo-5-oxohexanoate is an organic compound with the molecular formula C7H11BrO3. It is a brominated ester derivative of hexanoic acid, characterized by the presence of a bromine atom at the fourth position and a keto group at the fifth position of the hexanoate chain . This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-bromo-5-oxohexanoate can be synthesized through several methods. One common approach involves the bromination of methyl 5-oxohexanoate. This reaction typically uses bromine (Br2) in the presence of a suitable solvent like acetic acid or carbon tetrachloride. The reaction proceeds under mild conditions, often at room temperature, to yield the desired brominated product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, optimizing the efficiency of the bromination process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-5-oxohexanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) can facilitate substitution reactions.
Reduction: Reducing agents such as NaBH4 or LiAlH4 are commonly used under anhydrous conditions.
Major Products Formed
Substitution: Formation of amides or thioethers.
Reduction: Formation of methyl 4-bromo-5-hydroxyhexanoate.
Oxidation: Formation of methyl 4-bromo-5-oxohexanoic acid.
Scientific Research Applications
Methyl 4-bromo-5-oxohexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 4-bromo-5-oxohexanoate involves its interaction with various molecular targets. The bromine atom and keto group confer unique reactivity, allowing the compound to participate in nucleophilic substitution and redox reactions. These interactions can modulate biological pathways, potentially leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-oxohexanoate: Lacks the bromine atom, making it less reactive in substitution reactions.
Methyl 4-chloro-5-oxohexanoate: Similar structure but with a chlorine atom instead of bromine, resulting in different reactivity and properties.
Methyl 4-bromo-5-hydroxyhexanoate: A reduced form with a hydroxyl group instead of a keto group.
Uniqueness
Methyl 4-bromo-5-oxohexanoate is unique due to the presence of both a bromine atom and a keto group, which confer distinct reactivity and potential biological activities. This combination makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
64037-74-7 |
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Molecular Formula |
C7H11BrO3 |
Molecular Weight |
223.06 g/mol |
IUPAC Name |
methyl 4-bromo-5-oxohexanoate |
InChI |
InChI=1S/C7H11BrO3/c1-5(9)6(8)3-4-7(10)11-2/h6H,3-4H2,1-2H3 |
InChI Key |
AOWIKWNIPGIZGG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(CCC(=O)OC)Br |
Purity |
91 |
Origin of Product |
United States |
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